Equisetin

説明

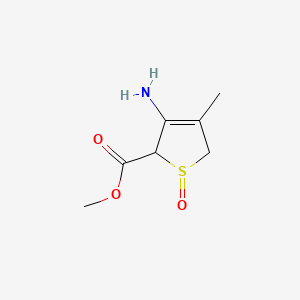

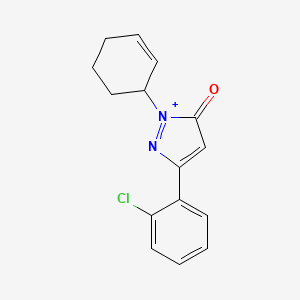

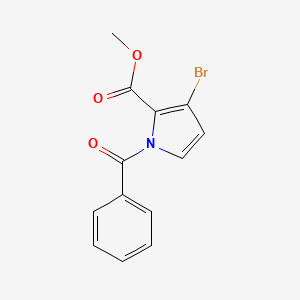

Equisetin is a natural product isolated from the terrestrial fungus Fusarium equiseti. It is an N-methylserine-derived acyl tetramic acid known for its antibiotic and cytotoxic activities. This compound has shown significant potential in inhibiting the growth of Gram-positive bacteria and the activity of HIV-1 integrase, making it a compound of interest in both microbiology and medicinal chemistry .

作用機序

エクイセチンは、主にHIV-1インテグラーゼの阻害を通じてその効果を発揮します。HIV-1インテグラーゼは、ウイルスDNAを宿主ゲノムに組み込むために不可欠な酵素です。エクイセチンは酵素の活性部位に結合し、組み込みプロセスを阻害します。 さらに、エクイセチンは、細胞壁の合成やその他の必須の細胞プロセスを阻害することにより、グラム陽性菌の増殖を阻害します .

生化学分析

Biochemical Properties

Equisetin interacts with various enzymes and proteins. For instance, it relies on Fsa2, a Diels–Alderase, for its biosynthesis . This enzyme constructs the trans-decalin system of the molecule in a stereo-selective manner . This compound has also been found to inhibit the enzyme activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target of obesity in adipose tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit the formation of biofilm, swarming motility, and the production of virulence factors in Pseudomonas aeruginosa . This compound also potentiates host autophagy and induces mitochondrial-mediated ROS generation to clear invading Staphylococcus aureus .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits bacterial acetyl-CoA carboxylase, the first step in fatty acid synthesis . This compound also directly binds to 11β-HSD1 protein, inhibiting its activity . Furthermore, it has been found to increase cellular ROS accumulation through mitochondrial function mediation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settingsaureus by potentiating the host autophagy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a standard dose of 10 mg/kg of this compound can inhibit MRSA from infecting the larvae host and decrease bacterial load .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the enzyme activity of 11β-HSD1, a key enzyme in the metabolism of corticosteroids . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that the vast majority of this compound that exists outside IEC-6 cells plays a dominant role in the intracellular bactericidal process .

準備方法

合成経路と反応条件: エクイセチンは、簡単な有機分子から出発して一連の化学反応によって合成できます。合成は通常、テトラミック酸コアの形成から始まり、続いてN-メチルセリン部分の導入が行われます。重要なステップには、アルドール縮合、環化、および制御された条件下でのメチル化反応が含まれます。

工業的生産方法: エクイセチンの工業的生産は、主にフザリウム・エクイセティ菌を用いた発酵プロセスによって達成されます。菌類は栄養豊富な培地で培養され、エクイセチンは菌体から抽出および精製されます。 この方法は、その効率性と大量のエクイセチンを生産できる能力のために好まれています .

化学反応の分析

反応の種類: エクイセチンは、次のようなさまざまな化学反応を受けます。

酸化: エクイセチンは、酸化されて異なる誘導体となり、その生物活性は変化する可能性があります。

還元: 還元反応は、エクイセチンの官能基を修飾し、異なる特性を持つ新しいアナログを生成する可能性があります。

置換: エクイセチンは、特にヒドロキシル基とメチル基で置換反応を起こし、新しい化合物を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を酸性または塩基性条件下で用いて、置換反応を実現できます。

主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が修飾されたエクイセチンの誘導体であり、異なる生物活性と特性を示す可能性があります .

4. 科学研究への応用

エクイセチンは、科学研究で幅広い用途があります。

化学: エクイセチンは、テトラミック酸の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: これは、細菌阻害とクオラムセンシングのメカニズムを調査するためのツールとして役立ちます。

医学: エクイセチンのHIV-1インテグラーゼを阻害する能力と細胞毒性作用により、新しい抗生物質と抗ウイルス薬の開発のための候補となっています。

科学的研究の応用

Equisetin has a wide range of applications in scientific research:

Chemistry: this compound is used as a model compound to study the synthesis and reactivity of tetramic acids.

Biology: It serves as a tool to investigate the mechanisms of bacterial inhibition and quorum sensing.

Medicine: this compound’s ability to inhibit HIV-1 integrase and its cytotoxic properties make it a candidate for developing new antibiotics and antiviral drugs.

Industry: this compound is explored for its potential use in developing biopesticides and other agricultural applications

類似化合物との比較

エクイセチンは、その特定の構造と生物活性のために、テトラミック酸の中で独特です。類似の化合物には以下のようなものがあります。

フザリンC: 抗生物質作用を持つ別のテトラミック酸ですが、構造的特徴は異なります。

テネリン: 殺虫作用を持つテトラミック酸で、分子標的と用途が異なります。

ペニシリック酸: 抗真菌作用で知られており、エクイセチンと一部の構造的類似性を共有していますが、生物学的作用は異なります。

エクイセチンは、細菌とHIV-1インテグラーゼに対する二重の活性を持つため、さまざまな研究分野で汎用性の高い化合物として注目されています .

特性

IUPAC Name |

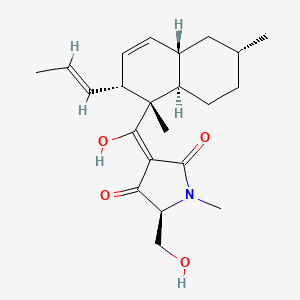

(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-AIMHRHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017630 | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57749-43-6 | |

| Record name | Equisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57749-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057749436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Equisetin's primary mechanism of action against bacteria?

A1: this compound inhibits bacterial acetyl-CoA carboxylase (ACC), the enzyme responsible for the first step in fatty acid synthesis. [] This disrupts the production of fatty acids, essential components of bacterial cell membranes, leading to bacterial growth inhibition.

Q2: Does this compound exhibit activity against multidrug-resistant bacteria?

A2: Yes, research indicates this compound demonstrates potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). [, ]

Q3: How does this compound affect intracellular Staphylococcus aureus?

A3: this compound targets intracellular S. aureus by stimulating two host defense mechanisms: autophagy and mitochondrial-mediated reactive oxygen species (ROS) generation. [] This dual action helps eliminate the bacteria hiding within host cells.

Q4: Does this compound affect fungal growth?

A4: Yes, this compound displays antifungal activity against various plant pathogenic fungi, including Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani. []

Q5: Does this compound impact the growth of weeds?

A5: this compound has demonstrated herbicidal activity by inhibiting the root growth of certain weeds like Echinochloa crusgalli and Eclipta prostrata. []

Q6: How does this compound interact with human cells?

A6: this compound shows cytotoxic effects on mammalian cell lines and can inhibit HIV-1 integrase, an enzyme crucial for the HIV replication cycle. [, ]

Q7: Does this compound induce reactive oxygen species (ROS) production?

A7: Research suggests that this compound can induce ROS production in Saccharomyces cerevisiae, particularly during fermentative growth. [, ] This ROS production is linked to mitochondrial dysfunction and contributes to cell death.

Q8: What is the effect of this compound on the mitochondria?

A8: this compound has been shown to cause aberrant mitochondrial morphology in Saccharomyces cerevisiae and potentially targets components within the mitochondria. [, ]

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C22H33NO6, and its molecular weight is 407.5 g/mol. []

Q10: What class of natural products does this compound belong to?

A10: this compound belongs to the tetramic acid family of natural products, characterized by a 2,4-pyrrolidinedione ring. [, ]

Q11: How is the structure of this compound elucidated?

A11: The structure of this compound has been determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ]

Q12: What is the stereochemistry of this compound?

A12: this compound possesses multiple chiral centers, and its stereochemistry is crucial for its biological activity. Synthetic studies have focused on achieving stereoselective synthesis of this compound. [, ]

Q13: What organisms produce this compound?

A13: this compound is primarily produced by filamentous fungi of the genus Fusarium, such as Fusarium heterosporum, Fusarium equiseti, and Fusarium pallidoroseum. [, , ]

Q14: How is this compound biosynthesized?

A14: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme system. [, ] The pathway starts with (S)-serine and an unsaturated fatty acid. A key step is an intramolecular Diels-Alder reaction catalyzed by the enzyme Fsa2, leading to the formation of the trans-decalin system. [, , , ]

Q15: Can the this compound biosynthetic pathway be manipulated?

A15: Yes, researchers have successfully manipulated the this compound biosynthetic pathway to produce derivatives. For instance, replacing the gene phm7 with fsa2 in a related pathway led to the production of a decalin skeleton with an unnatural configuration. []

Q16: What are the potential applications of this compound?

A16: this compound's potent antibacterial, antifungal, and herbicidal activities make it a promising candidate for developing new antimicrobial agents, herbicides, and even anticancer drugs. [, , , , , ]

Q17: What are the limitations of this compound for therapeutic use?

A17: While this compound shows promising bioactivity, challenges remain for its therapeutic development. These include its potential toxicity, limited information on its pharmacokinetic properties, and the possibility of resistance development. [, , , ]

Q18: How can the efficacy of this compound be improved?

A18: Ongoing research focuses on optimizing this compound's therapeutic potential by:

- Developing novel drug delivery systems to enhance its bioavailability and target specific tissues. []

- Synthesizing this compound analogues with improved potency, selectivity, and pharmacokinetic properties. [, ]

- Investigating combination therapies with this compound and other antimicrobial agents to combat resistance. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)

![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)